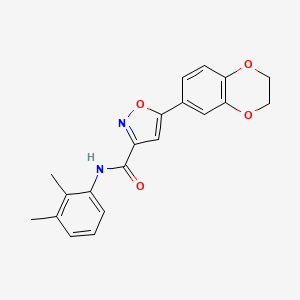![molecular formula C24H26N4O3S B11354444 N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B11354444.png)
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the systematic name N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide , belongs to the class of amides. Its chemical formula is C₁₂H₁₇NO₂ , and its molecular weight is approximately 207.27 g/mol .
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. Unfortunately, specific literature references for its synthesis are scarce. it likely proceeds through a multistep process, including cyclization reactions.
Industrial Production Methods: As of now, there is no documented industrial-scale production method for this compound. Its limited availability suggests that it might be synthesized on a smaller scale for research purposes.
Chemical Reactions Analysis
Reactivity: This compound may undergo various chemical reactions, including:
Oxidation: Oxidative processes could modify the functional groups.
Reduction: Reduction reactions might lead to the formation of corresponding amines.
Substitution: Substitution reactions at the thiadiazole or amide moieties are plausible.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. Commonly used reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major Products: The major products from these reactions would include derivatives of the parent compound, such as amides, amines, or substituted thiadiazoles.
Scientific Research Applications
Biology and Medicine:
Anticancer Properties: Investigate its potential as an anticancer agent due to its unique structure.
Neuropharmacology: Explore its effects on neural pathways.
Industry: While not widely used industrially, its applications could emerge in pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
The precise mechanism remains elusive. it likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
This compound’s uniqueness lies in its hybrid structure, combining a thiadiazole ring with an amide moiety. Similar compounds include other amides, thiadiazoles, and heterocyclic derivatives .
Properties
Molecular Formula |
C24H26N4O3S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C24H26N4O3S/c1-15-10-16(2)12-19(11-15)28-14-18(13-22(28)30)23-26-27-24(32-23)25-21(29)9-6-17-4-7-20(31-3)8-5-17/h4-5,7-8,10-12,18H,6,9,13-14H2,1-3H3,(H,25,27,29) |
InChI Key |
KPCLYIUMQVELHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11354362.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11354370.png)
![2-chloro-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11354380.png)



![5-(3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11354400.png)
![1-(4-methoxyphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11354407.png)
![N-(3-ethoxypropyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11354432.png)
![[4-(4-Methoxyphenyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11354438.png)
![N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}benzamide](/img/structure/B11354442.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11354454.png)
